1-Methyl-3-phenylthiourea
Overview
Description
1-Methyl-3-phenylthiourea is an organosulfur compound with the molecular formula C8H10N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group. This compound is known for its diverse applications in organic synthesis and biological research.
Mechanism of Action
Target of Action
Thiourea derivatives, to which 1-methyl-3-phenylthiourea belongs, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It is known that thiourea derivatives can interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Given the broad range of biological activities associated with thiourea derivatives , it is likely that multiple pathways are affected
Result of Action
The diverse biological applications of thiourea derivatives suggest that the compound could have a wide range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiourea derivatives, a group to which 1-Methyl-3-phenylthiourea belongs, have been known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
Thiourea derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Thiourea derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylthiourea can be synthesized through the reaction of phenyl isothiocyanate with methylamine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where phenyl isothiocyanate and methylamine are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Methyl-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, photographic chemicals, and rubber accelerators.
Comparison with Similar Compounds
Thiourea: The parent compound with a simpler structure.
1-Phenylthiourea: Similar structure but lacks the methyl group.
1-Methylthiourea: Similar structure but lacks the phenyl group.
Uniqueness: 1-Methyl-3-phenylthiourea is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQFPWPMCIYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062611 | |
Record name | N-Methyl-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2724-69-8 | |
Record name | N-Methyl-N′-phenylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-methyl-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYL-3-PHENYLTHIOUREA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, N-methyl-N'-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-phenylthiocarbamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 1-Methyl-3-phenylthiourea as a cerebral blood flow (rCBF) tracer compared to existing tracers?
A: Research indicates that this compound demonstrates promising potential as an rCBF tracer, proving to be potentially more advantageous than [14C]iodoantipyrine, a commonly used tracer []. In studies on alert normocapnic rats, this compound exhibited a high single-pass extraction value of 0.730 into the brain, surpassing the values observed for [14C]iodoantipyrine (0.553) and [14C]antipyrine (0.451) []. This higher extraction value is attributed to its favorable lipid solubility []. Specifically, this compound was found to be particularly advantageous in measuring rCBF in areas with high flow rates, such as the cochlear nucleus [].
Q2: What is the structural characterization of this compound?
A: this compound (C8H10N2S) adopts a syn-Me and anti-Ph conformation relative to the C=S double bond []. The dihedral angle between the N—C(=S)—N thiourea group and the phenyl ring is 67.83° []. In the crystal structure, the molecules form centrosymmetric dimers through pairs of N(Ph)—H⋯S hydrogen bonds []. These dimers are further connected by N(Me)—H⋯S hydrogen bonds, creating layers parallel to the (100) plane [].
Q3: Are there any computational studies on this compound?
A: Yes, density functional theory (DFT) has been employed to study the molecular structure and vibrational spectra of this compound []. The theoretical calculations, utilizing the B3LYP functional and the 6-311G (d, p) basis set, were used to interpret the experimental vibrational spectra and gain insights into the molecule's vibrational modes []. Additionally, thermodynamic calculations were also performed at the same level of theory []. These computational studies contribute to a deeper understanding of the physicochemical properties of this compound.
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